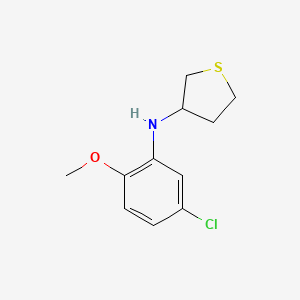
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH is a synthetic peptide composed of carbobenzoxy (Cbz)-protected amino acids: alanine (Ala), proline (Pro), and tyrosine (Tyr). This compound is often used in peptide synthesis and research due to its stability and the protective Cbz group, which prevents unwanted side reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of tyrosine using the Cbz group. This is followed by the sequential addition of proline and alanine, each protected by the Cbz group. The final product is obtained after deprotection and purification.
Protection of Tyrosine: Tyrosine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form Cbz-Tyr-OH.
Coupling with Proline: Cbz-Tyr-OH is then coupled with Cbz-Pro-OH using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form Cbz-Tyr-Pro-OH.
Addition of Alanine: The final step involves coupling Cbz-Tyr-Pro-OH with Cbz-Ala-OH under similar conditions to yield this compound.
Deprotection: The Cbz groups are removed using hydrogenation in the presence of a palladium catalyst to obtain the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin, allowing for easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The Cbz protecting groups can be removed by catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products
Hydrolysis: Yields Cbz-DL-Ala, Cbz-DL-Pro, and Cbz-DL-Tyr.
Oxidation: Yields dityrosine or other oxidized tyrosine derivatives.
Reduction: Yields the deprotected peptide, DL-Ala-DL-Pro-DL-Tyr.
Wissenschaftliche Forschungsanwendungen
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.
Biological Studies: Serves as a model peptide for studying protein folding, stability, and interactions.
Drug Development: Used in the design and synthesis of peptide-based drugs and inhibitors.
Industrial Applications: Employed in the production of peptide-based materials and biopolymers.
Wirkmechanismus
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Cbz group provides stability and prevents premature degradation, allowing the peptide to reach its target site effectively.
Vergleich Mit ähnlichen Verbindungen
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can be compared with other similar peptides such as:
Cbz-DL-Ala-DL-Pro-DL-Phe-OH: Similar structure but with phenylalanine (Phe) instead of tyrosine (Tyr). It has different biochemical properties and applications.
Cbz-DL-Ala-DL-Pro-DL-Ser-OH: Contains serine (Ser) instead of tyrosine, leading to different reactivity and biological activity.
Cbz-DL-Ala-DL-Pro-DL-Leu-OH: Leucine (Leu) replaces tyrosine, altering the peptide’s hydrophobicity and interaction with other molecules.
The uniqueness of this compound lies in the presence of tyrosine, which can undergo specific reactions such as phosphorylation, making it valuable in studying signal transduction pathways.
Eigenschaften
Molekularformel |
C25H29N3O7 |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33) |
InChI-Schlüssel |
BZZSGOXWDYSEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)


![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)

![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)

![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)

![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
